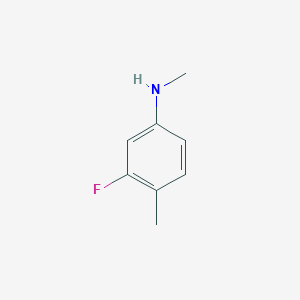

3-Fluoro-n,4-dimethylaniline

Description

Overview of N,N-Dimethylaniline Derivatives in Synthetic Strategy

N,N-dimethylaniline and its derivatives are versatile intermediates in organic synthesis. The dimethylamino group is a strong activating group, facilitating electrophilic aromatic substitution reactions. These compounds are key precursors in the production of various dyes, such as triarylmethane dyes. acs.org Furthermore, N,N-dimethylaniline derivatives are employed as catalysts or promoters in polymerization reactions and as starting materials for the synthesis of more complex heterocyclic structures. rsc.org The synthesis of N,N-dimethylaniline itself can be achieved through various methods, including the alkylation of aniline (B41778) with methanol (B129727) or other methylating agents. rsc.orgyoutube.com

Research Landscape of Monofluorinated N,N-Dimethylanilines

The research landscape for monofluorinated N,N-dimethylanilines is varied, with some isomers being well-documented while others, like 3-Fluoro-n,4-dimethylaniline, remain largely uncharacterized in the scientific literature. For example, 4-fluoro-N,N-dimethylaniline is commercially available and its properties have been reported. tcichemicals.comscbt.com The presence of a single fluorine atom on the aromatic ring can influence the regioselectivity of further chemical transformations and modify the compound's physical and biological properties. While direct research on this compound is limited, the study of its isomers provides valuable insights into the potential reactivity and applications of this specific substitution pattern. The synthesis of related compounds, such as 3-fluoro-4-methylaniline (B1361354), has been described, often involving the reduction of the corresponding nitroaromatic compound. chemicalbook.com

Chemical Data of Related Compounds

To provide a framework for understanding the potential properties of this compound, the following tables detail available data for closely related compounds.

Table 1: Physicochemical Properties of N,N-Dimethylaniline and its Fluorinated Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | 194 | 2 |

| 4-Fluoro-N,N-dimethylaniline | 403-46-3 | C₈H₁₀FN | 139.17 | 200 | 36 |

| 4-Fluoro-N-methylaniline | 459-59-6 | C₇H₈FN | 125.14 | 79 (at 11 mmHg) | Not Available |

| 3-Fluoro-4-methylaniline | 452-77-7 | C₇H₈FN | 125.14 | Not Available | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVABRVITTMQVHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro N,n Dimethylaniline

Direct Synthesis Approaches for Ortho-Fluorinated Anilines

The direct introduction of a fluorine atom at the ortho-position of an N,N-disubstituted aniline (B41778), such as N,N-dimethylaniline, presents a significant synthetic challenge. Classical electrophilic fluorination of highly activated aromatic systems like anilines often leads to a mixture of products and can be difficult to control. byjus.com However, modern synthetic chemistry has developed specialized methods to improve regioselectivity.

One approach involves the use of copper-catalyzed reactions. A practical method for the direct ortho-halogenation of anilines under aerobic conditions has been developed, which shows excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org While this has been demonstrated effectively for chlorination and bromination, its application to direct fluorination is less common.

Another strategy involves the reaction of an arylazide with anhydrous hydrogen fluoride (B91410). This method has been shown to produce fluorinated anilines, and notably, the reaction of meta-phenylbisazide with anhydrous hydrogen fluoride can yield 2,4-difluoro-5-aminoaniline, demonstrating the potential for direct fluorination via an azide (B81097) precursor. google.com

Deoxyfluorination of N-arylhydroxylamines using reagents like diethylaminosulfur trifluoride (DAST) offers a pathway to ortho- or para-fluorinated aromatic amines. acs.org This method proceeds under mild conditions and can be an effective strategy for producing structurally diverse fluorinated anilides.

Indirect Synthesis via Functional Group Transformations

Indirect methods, which involve the transformation of other functional groups on a pre-functionalized aromatic ring, are common and often more controllable routes to substituted anilines.

Reductive Methods for Aromatic Nitro Compounds

The reduction of an aromatic nitro group is one of the most widely used methods for the synthesis of anilines. orgoreview.com To synthesize 3-Fluoro-N,N-dimethylaniline via this route, a suitable precursor such as 1-fluoro-2-nitro-benzene would first be N,N-dimethylated, followed by the reduction of the nitro group. Alternatively, a precursor like 3-fluoro-4-nitroaniline (B181641) could be N,N-dimethylated prior to or after the reduction step. The reduction of the nitro group itself can be accomplished through various reagents and conditions. wikipedia.orgyoutube.com

Catalytic hydrogenation is a common industrial and laboratory method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.orgresearchgate.net Another widely used method is the Béchamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid. orgoreview.comyoutube.com This method is often preferred due to its cost-effectiveness and the in-situ generation of the required acid. youtube.com

Below is a table summarizing various reductive methods applicable to the conversion of nitroarenes to anilines.

| Reductive Method | Reagents | Typical Conditions | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Varies (pressure, temperature) | High yield, clean reaction, but H₂ is flammable. wikipedia.orgresearchgate.net |

| Béchamp Reduction | Fe, HCl | Acidic, aqueous media | Cost-effective, industrially scalable. orgoreview.comyoutube.com |

| Sulfide Reduction | Sodium sulfide, or H₂S and base | Aqueous or alcoholic solution | Can offer selectivity in dinitro compounds. wikipedia.org |

| Hydrosulfite Reduction | Sodium hydrosulfite | Aqueous or biphasic system | Mild conditions. wikipedia.org |

| Tin(II) Chloride | SnCl₂ | Acidic solution | Stoichiometric reagent, common in lab scale. wikipedia.org |

Dechlorination Strategies

Dechlorination is not a primary synthetic strategy for preparing 3-Fluoro-N,N-dimethylaniline. It is more commonly a reaction that needs to be controlled or avoided in syntheses involving chlorinated precursors. For instance, during catalytic transfer hydrogenation for the reduction of a nitro group, if the molecule also contains a chlorine substituent, cleavage of the carbon-chlorine bond can occur. researchgate.net This is particularly relevant if a precursor such as 4-chloro-2-fluoro-1-nitrobenzene were used, where the desired reduction of the nitro group could be accompanied by undesired dechlorination. The Sandmeyer reaction, which converts an aniline to a chlorobenzene (B131634) via a diazonium salt, is a well-known method for introducing chlorine, not removing it. youtube.com

Halogenation and Selective Substitution Reactions

The controlled introduction of halogen substituents is a cornerstone of aromatic synthesis, providing handles for further functionalization.

Controlled Introduction of Halogen Substituents on Anilines

The high reactivity of the aniline ring, due to the electron-donating nature of the amino group, makes controlled halogenation challenging, often leading to poly-substituted products. byjus.combeilstein-journals.org For example, the reaction of aniline with bromine water readily produces a precipitate of 2,4,6-tribromoaniline. byjus.com

To achieve mono-substitution, various strategies are employed. One method involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). By controlling the stoichiometry of the NXS reagent, it is possible to obtain mono-, di-, or tri-halogenated anilines in a chemoselective manner. beilstein-journals.org The use of a grinding auxiliary like PEG-400 can improve reaction kinetics and regioselectivity, often favoring the para-position. beilstein-journals.org

Another sophisticated method involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. Treatment of these N-oxides with thionyl chloride or thionyl bromide at low temperatures allows for selective ortho-chlorination or para-bromination, respectively. nih.gov This approach provides a practical route to electron-rich aryl halides with high regioselectivity.

The table below summarizes methods for the controlled halogenation of anilines.

| Halogenation Method | Reagent(s) | Typical Outcome | Key Features |

| N-Halosuccinimide (NXS) | NCS, NBS, NIS | Mono-, di-, or tri-halogenation | Stoichiometry-controlled, often para-selective. beilstein-journals.org |

| Aniline N-Oxide Chemistry | Thionyl Chloride (SOCl₂) | ortho-Chlorination | High regioselectivity for ortho-position. nih.gov |

| Aniline N-Oxide Chemistry | Thionyl Bromide (SOBr₂) | para-Bromination | High regioselectivity for para-position. nih.gov |

| Copper-Catalyzed Halogenation | Cu catalyst, Halogen source | ortho-Halogenation | Requires a protected aniline, good for mono-substitution. rsc.org |

Regioselective Fluorination Techniques

The introduction of fluorine into an aromatic ring with high regioselectivity is a critical step in the synthesis of many modern materials and pharmaceuticals. numberanalytics.com The synthesis of 3-Fluoro-N,N-dimethylaniline specifically requires the placement of fluorine ortho to the dimethylamino group.

Several mechanisms can be exploited for regioselective fluorination, including electrophilic, nucleophilic, and radical pathways. numberanalytics.com The choice of method depends heavily on the substrate and the desired substitution pattern.

A notable method for achieving ortho-fluorination is through a wikipedia.orgnih.gov-sigmatropic rearrangement of N-arylhydroxylamines. A newer strategy involves the deoxyfluorination of N-arylhydroxylamines with DAST, which can provide access to ortho-fluorinated anilines. acs.org

Another powerful technique is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from the corresponding aniline. This is a classic method for introducing fluorine onto an aromatic ring. For the synthesis of the target compound, this would likely involve the diazotization of a suitable precursor like 3-amino-N,N-dimethylaniline.

The table below outlines some techniques for regioselective fluorination.

| Fluorination Technique | Precursor Type | Reagent(s) | Key Features |

| Deoxyfluorination | N-Arylhydroxylamine | Diethylaminosulfur trifluoride (DAST) | Provides access to ortho- or para-fluorinated anilines under mild conditions. acs.org |

| Azide Chemistry | Arylazide | Anhydrous Hydrogen Fluoride (HF) | Can result in para-fluorination or other substitution patterns depending on the starting azide. google.com |

| Balz-Schiemann Reaction | Arylamine | NaNO₂, HBF₄, then heat | A classic method for converting an amino group to a fluorine atom via a diazonium salt. |

| Electrophilic Fluorination | Electron-rich arene | Electrophilic F+ source (e.g., Selectfluor) | Regioselectivity is governed by the electronic properties of the substrate. numberanalytics.com |

Catalysis in Synthetic Routes

The synthesis of fluorinated N,N-dimethylanilines leverages advanced catalytic systems to achieve efficient and selective chemical transformations. These methods are crucial for constructing the core structure of the target compound from various precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, stands as a powerful method for forming the critical C-N bond in N,N-dimethylaniline derivatives. organic-chemistry.orgacs.org This reaction facilitates the coupling of an aryl electrophile with an amine. For the synthesis of 3-Fluoro-N,N-dimethylaniline, this would typically involve the reaction of a 3-fluorophenyl precursor with dimethylamine (B145610).

A notable application of this methodology is the reaction between aryl triflates and dimethylamine. nih.gov Aryl triflates are readily accessible from inexpensive phenols, making them practical electrophiles. organic-chemistry.org The reaction is performed using a simple catalytic system, often consisting of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand such as XPhos. organic-chemistry.org The process generally requires a mild base, like potassium phosphate (B84403) (K₃PO₄), and is conducted in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures. organic-chemistry.org This approach demonstrates excellent yield and high chemoselectivity, tolerating a variety of functional groups on the aromatic ring. organic-chemistry.orgacs.org The versatility of this method simplifies access to a diverse range of N,N-dimethylanilines, which are valuable building blocks in chemical research. acs.org

A similar strategy is employed in the synthesis of related fluorinated aniline structures. For instance, the synthesis of a 3-fluoro-2-methyl-4-trifluoromethylaniline derivative utilizes a palladium catalyst with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) to couple an amine with a brominated aromatic ring. google.com

Table 1: Typical Conditions for Palladium-Catalyzed N,N-Dimethylation of Aryl Triflates

| Component | Example | Role | Source |

| Palladium Source | Pd₂(dba)₃ | Catalyst | organic-chemistry.org |

| Ligand | XPhos | Stabilizes catalyst, facilitates reaction | organic-chemistry.org |

| Base | K₃PO₄ | Activates the amine | organic-chemistry.org |

| Electrophile | Aryl Triflate | Source of the aryl group | organic-chemistry.orgnih.gov |

| Nucleophile | Dimethylamine | Source of the dimethylamino group | nih.gov |

| Solvent | Tetrahydrofuran (THF) | Reaction medium | organic-chemistry.org |

| Temperature | 80 °C | Provides energy for reaction | organic-chemistry.org |

Heterogeneous Catalysis for Amine Functionalization

Heterogeneous catalysts offer significant advantages in chemical synthesis, primarily due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. In the context of synthesizing aniline derivatives, these catalysts are particularly effective for amine functionalization, such as methylation.

One prominent strategy involves the use of zeolites, specifically NaY faujasites, for the mono-N-methylation of functionalized anilines. acs.org In this process, a bifunctional aniline reacts with a methyl alkyl carbonate in the presence of the NaY faujasite catalyst. acs.org The reaction exhibits exceptionally high selectivity for the mono-N-methylated product, preserving other nucleophilic groups like hydroxyls or carboxylic acids from alkylation. acs.org The selectivity is attributed to the geometric constraints imposed by the zeolite's supercavities, which favor a specific adsorption pattern of the reactants. acs.org

Another innovative heterogeneous approach utilizes metal-on-support catalysts for N-methylation using carbon dioxide (CO₂) and hydrogen (H₂). A ceria-supported copper (Cu/CeO₂) catalyst, for example, can effectively mediate the selective mono-N-methylation of 3-fluoroaniline (B1664137), deliberately suppressing the over-methylation that would lead to the tertiary amine. Similarly, mesoporous Al-SBA-15 has been demonstrated as a catalyst for the N-methylation of aniline, achieving high conversion and selectivity for the monoalkylated product. researchgate.net

Table 2: Examples of Heterogeneous Catalysts for Aniline Methylation

| Catalyst | Substrate | Methylating Agent | Key Feature | Source |

| NaY Faujasite | Functionalized Anilines | Methyl Alkyl Carbonates | High mono-N-methyl selectivity | acs.org |

| Cu/CeO₂ | 3-Fluoroaniline | CO₂ and H₂ | Sustainable; suppresses over-methylation | |

| Al-SBA-15 | Aniline | Not specified | High conversion (up to 99%) | researchgate.net |

Application of Homogeneous Catalysts in Reduction Pathways

Homogeneous catalysts are instrumental in synthetic pathways that involve the reduction of functional groups, such as the conversion of a nitro group to an amine. This step is often a precursor to subsequent alkylation reactions. The synthesis of 3-Fluoro-N,N-dimethylaniline could foreseeably begin with a precursor like 3-fluoro-4-nitroaniline, which would first require reduction to the corresponding aniline. bldpharm.comossila.com

Homogeneous catalytic systems for the reduction of nitroaromatics often employ transition metal complexes of platinum, palladium, rhodium, or nickel. google.com These reactions are typically conducted in a hydrogen atmosphere. The choice of solvent and the presence of a base can be critical. For instance, some reductions are performed in alkaline media using bases such as sodium hydroxide (B78521) or organic amines like triethylamine. google.com In other cases, acidified mixtures of non-aqueous solvents may be used. google.com A key advantage of these homogeneous systems is their potential for high selectivity, allowing for the reduction of a nitro group without affecting other sensitive functional groups on the molecule. google.com

The concept of "hydrogen autotransfer" or "borrowing hydrogen," often facilitated by homogeneous ruthenium or iridium complexes, is another relevant catalytic strategy. rsc.org In these reactions, a catalyst temporarily "borrows" hydrogen from an alcohol to reduce an intermediate, such as an imine formed between an amine and an aldehyde. rsc.org While frequently applied to N-alkylation, the underlying principles of hydrogen activation and transfer by homogeneous catalysts are central to reduction pathways as well. rsc.org

N-Alkylation Strategies for Aniline Derivatives

The introduction of methyl groups onto the nitrogen atom of an aniline derivative is a critical step in synthesizing 3-Fluoro-N,N-dimethylaniline from its primary or secondary amine precursors. Various strategies have been developed to achieve this transformation with high selectivity and efficiency.

Selective N-Methylation Processes

Achieving selective N-methylation, particularly avoiding over-alkylation or side reactions, is a primary focus of modern synthetic methods. A leading strategy is the hydrogen autotransfer (or borrowing hydrogen) reaction. rsc.org This approach uses an inexpensive and low-toxicity alcohol, such as methanol (B129727), as the alkylating agent. nih.govacs.org The reaction is catalyzed by homogeneous transition metal complexes, with N-heterocyclic carbene (NHC) complexes of iridium(III) and ruthenium(II) being particularly effective. nih.govacs.org Cyclometalated ruthenium complexes have also been shown to catalyze the methylation of anilines with methanol under mild conditions (60 °C) using a simple base like NaOH. rsc.org

A more sustainable approach involves the use of carbon dioxide (CO₂) and hydrogen (H₂) as the source for the methyl group. This method aligns with green chemistry principles by utilizing C1 feedstocks. For instance, the direct N-methylation of 3-fluoroaniline can be achieved using a Cu/CeO₂ catalyst, which shows high selectivity for the mono-methylated product, 3-fluoro-N-methylaniline.

Biocatalysis offers another route for highly selective N-methylation. Engineered and natural methyltransferases have been used for the N-methylation of various heterocycles, achieving high regioselectivity and yields of up to 99%. nih.gov

Table 3: Comparison of Selective N-Methylation Methods for Anilines

| Method | Catalyst System | Methyl Source | Key Advantage | Source |

| Hydrogen Autotransfer | NHC–Ir(III) or NHC–Ru(II) | Methanol | High yields, uses simple alcohol | nih.govacs.org |

| Hydrogen Autotransfer | Cyclometalated Ruthenium | Methanol | Mild reaction conditions (60 °C) | rsc.org |

| C1 Feedstock Utilization | Cu/CeO₂ | CO₂ and H₂ | Sustainable, high selectivity for mono-methylation | |

| Biocatalysis | Methyltransferases | Iodoalkanes, Methyl Tosylate | High regioselectivity (>99%) and yield | nih.gov |

Mechanistic Aspects of Alkylation with Methylating Reagents

The mechanisms of N-alkylation are highly dependent on the catalyst and reagents employed. Understanding these pathways is crucial for optimizing reaction conditions and controlling product selectivity.

For N-methylation using carbon dioxide and hydrogen , the reaction is believed to proceed via a formamide (B127407) intermediate. On the surface of the catalyst, CO₂ and H₂ react to generate a reactive methylating species, which then reacts with the aniline.

When using methylating agents like methyl iodide , the reaction is a classical nucleophilic substitution. However, controlling selectivity can be challenging, as O-alkylation can compete with the desired N-alkylation in substrates with other nucleophilic sites. scientificupdate.com To overcome this, more sophisticated methods have been developed. One such procedure involves a one-pot, two-step process where an amide is first activated with a silylating agent, followed by treatment with chloromethyldimethylsilyl chloride. scientificupdate.com This leads to an intramolecular O-alkylation to form a cyclic silicon intermediate, which then undergoes a Chapman-type rearrangement. Subsequent treatment with a fluoride source, like cesium fluoride, yields the N-methylated product with high selectivity. scientificupdate.com This complex pathway illustrates the intricate strategies employed to ensure precise control over the site of alkylation. scientificupdate.com

Reactivity and Mechanistic Investigations of 3 Fluoro N,n Dimethylaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Influence of Fluoro and Dimethylamino Substituents on Aromatic Nucleophilic Replacement

In the context of nucleophilic aromatic substitution, the substituents on the aromatic ring play a crucial role. The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

Fluoro Substituent: The fluorine atom is highly electronegative, withdrawing electron density from the ring through the inductive effect. This effect makes the ring more electrophilic and susceptible to nucleophilic attack. Furthermore, fluorine can act as a leaving group in SNAr reactions. masterorganicchemistry.com The rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the strong carbon-fluorine bond, because the restoration of aromaticity in the subsequent step provides a strong driving force. masterorganicchemistry.com

Dimethylamino Substituent: The N,N-dimethylamino group is a powerful electron-donating group through resonance. It increases the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack.

Kinetic Studies and Arrhenius Parameters for Substitution Reactions

Detailed kinetic studies and Arrhenius parameters (activation energy, pre-exponential factor) for the nucleophilic aromatic substitution of 3-Fluoro-N,N-dimethylaniline are not extensively documented in readily available literature. However, kinetic investigations of related compounds, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various amines, demonstrate that these reactions are sensitive to base catalysis. researchgate.net For many SNAr reactions, the mechanism can be complex, sometimes existing on a continuum between a stepwise process (with a stable Meisenheimer intermediate) and a concerted one, depending on the substrate, nucleophile, and leaving group. nih.govnih.gov The rate-limiting step can be the formation of the intermediate or, in base-catalyzed reactions, the subsequent proton transfer. researchgate.net

Reactivity with Various Nucleophiles (e.g., Methoxide (B1231860) Ion)

Electrophilic Aromatic Substitution Reactivity Profiles

In contrast to its reluctance to undergo nucleophilic substitution, 3-Fluoro-N,N-dimethylaniline is highly reactive towards electrophilic aromatic substitution (EAS). The reactivity and orientation of substitution are dictated by the combined effects of the two substituents.

N,N-Dimethylamino Group: This is one of the most powerful activating and ortho,para-directing groups in EAS. It strongly activates the positions ortho (2 and 6) and para (4) to itself through resonance.

In 3-Fluoro-N,N-dimethylaniline, both groups direct to the same positions:

The dimethylamino group activates positions 2, 4, and 6.

The fluoro group directs to positions 2, 4, and 6.

The powerful activating effect of the dimethylamino group dominates, making the molecule highly susceptible to electrophilic attack. The substitution is therefore predicted to occur at the positions ortho and para to the dimethylamino group. The most likely sites of electrophilic attack are positions 4 and 6, and to a lesser extent, position 2 due to potential steric hindrance from the adjacent dimethylamino group.

Oxidation Pathways

The dimethylamino group is susceptible to oxidation, which can lead to N-dealkylation or oxidation of the methyl groups.

Oxidation with Molecular Oxygen in Catalytic Systems

The oxidation of N,N-dimethylanilines using molecular oxygen (O₂) as a green and atom-economical oxidant has been achieved using various transition metal catalytic systems. These reactions typically yield N-methyl-N-phenylformamides as the major product.

Studies have shown that binuclear copper-salicylate complexes are highly effective catalysts for this transformation. The reaction proceeds efficiently under an O₂ atmosphere and can achieve high turnover numbers. The substrate scope is broad, and importantly, N,N-dimethylaniline derivatives bearing meta-substituents are viable substrates for this oxidation. Similarly, iron-based catalysts, such as iron(III) chloride and [Fe(salen)]OAc, have been used to catalyze the oxidation of 3- and 4-substituted N,N-dimethylanilines with molecular oxygen, yielding a mixture of products including N-methylaniline and N-methylformanilide. mdpi.comacs.org The product distribution can be influenced by the nature of the oxidant and the electronic properties of the substituent on the aromatic ring. mdpi.com

The general viability of meta-substituted N,N-dimethylanilines in these catalytic systems strongly suggests that 3-Fluoro-N,N-dimethylaniline would undergo similar oxidation to produce primarily 3-fluoro-N-methyl-N-phenylformamide.

Table 1: Catalytic Aerobic Oxidation of Substituted N,N-Dimethylanilines

This table presents representative data for the oxidation of various substituted N,N-dimethylanilines to their corresponding N-methylformamides using a binuclear copper catalyst system with O₂ as the oxidant. The data illustrates the viability of substrates with different electronic properties.

| Entry | Substrate (Substituent) | Product Yield (%) [a] |

| 1 | 4-Methoxy | 84 |

| 2 | 4-Methyl | 86 |

| 3 | 3-Methyl | 79 |

| 4 | 4-Fluoro | 85 |

| 5 | 4-Trifluoromethyl | 78 |

| 6 | 4-Cyano | 75 |

Data adapted from a study on copper-catalyzed oxidation. [a] Isolated yield of the corresponding N-methyl-N-phenylformamide.

Metal-Promoted Free Radical Oxidation Mechanisms

The metal-promoted oxidation of N,N-dimethylaniline and its derivatives often proceeds through free radical intermediates. While specific studies on 3-fluoro-N,N-dimethylaniline are not extensively documented, the oxidation mechanisms of related substituted N,N-dimethylanilines provide valuable insights.

The oxidation of N,N-dimethylanilines can be catalyzed by various metal complexes, including those of iron. For instance, the oxidation of N,N-dimethylaniline with molecular oxygen in the presence of iron complexes or salts in acetonitrile (B52724) leads to a mixture of products, including N-methylformanilide and 4,4'-methylenebis(N,N'-dimethylaniline), alongside N-methylaniline. The product distribution is highly dependent on the nature of the iron species used. This suggests the formation of radical cations as key intermediates.

In biological systems, cytochrome P-450 enzymes catalyze the N-demethylation of substituted N,N-dimethylanilines. nih.gov This process is believed to be initiated by an electron transfer from the aniline (B41778) to the active iron-oxo species of the enzyme, forming an N,N-dimethylaniline radical cation. nih.gov The rate of this oxidation has been shown to correlate with the oxidation-reduction potential of the substituted N,N-dimethylaniline. nih.gov The presence of an electron-withdrawing fluorine atom at the meta position in 3-fluoro-N,N-dimethylaniline would be expected to increase its oxidation potential compared to the unsubstituted N,N-dimethylaniline, thereby influencing the rate of such enzymatic and chemical oxidations.

The reaction of N,N-dimethylaniline with benzoyl peroxide also proceeds via free radical intermediates, leading to products such as a tetramethylbenzidine derivative, indicating a para-coupling of radical cations. cdnsciencepub.com The formation of these radical cations can be studied using techniques like resonance Raman spectroscopy, which has been used to characterize the radical cations of various para-substituted N,N-dimethylanilines. rsc.org

Table 1: Products from the Iron-Catalyzed Oxidation of N,N-Dimethylaniline with Molecular Oxygen

| Catalyst | Major Products |

| Iron(III) chloride | N-methylformanilide, 4,4'-methylenebis(N,N'-dimethylaniline), N-methylaniline |

| [Fe(salen)]OAc | N-methylformanilide, 4,4'-methylenebis(N,N'-dimethylaniline), N-methylaniline |

Data extrapolated from studies on N,N-dimethylaniline. acs.org

Oxidative Cross-Coupling Reactions and C-N Bond Formation

Oxidative cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, and N,N-dimethylaniline derivatives can participate in such transformations. rsc.org These reactions often involve the generation of a reactive intermediate from the aniline, which then couples with a suitable partner.

Electrochemical methods have been employed for the oxidative C-H/N-H cross-coupling to form C-N bonds, providing a green and sustainable approach. researchgate.net While specific examples with 3-fluoro-N,N-dimethylaniline are scarce, the general principles suggest its potential as a substrate. The fluorine substituent would influence the electronic properties of the aromatic ring and the nitrogen atom, thereby affecting the reactivity and regioselectivity of the coupling reaction.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for C-N bond formation. tcichemicals.com The synthesis of fluorinated anilines has been achieved through palladium-catalyzed coupling of fluoroalkylamines with aryl halides. nih.gov In the context of 3-fluoro-N,N-dimethylaniline, it could potentially act as the amine component in such coupling reactions. The turnover-limiting step in these reactions is often the reductive elimination to form the C-N bond, which is influenced by the electronic properties of the amine. nih.gov

A direct de-tetra-hydrogenative cross-coupling reaction between the C(sp³)–H bonds of N,N-dimethylaniline and sulfamides has been reported under transition-metal-free conditions, catalyzed by sodium iodide, to form amidines. dntb.gov.ua This reaction proceeds through an oxidative pathway and highlights the reactivity of the N-methyl groups. The presence of a fluorine atom on the aromatic ring would likely modulate the reactivity of the N,N-dimethylamino group in such transformations.

Table 2: Examples of C-N Bond Forming Reactions with Anilines

| Reaction Type | Catalyst/Reagent | Product Type | Ref. |

| Buchwald-Hartwig Amination | Palladium catalyst | Aryl amines | tcichemicals.com |

| Electrochemical C-H/N-H Coupling | - | Heterocycles | researchgate.net |

| NaI-catalyzed Oxidative Coupling | NaI / Oxidant | Amidines | dntb.gov.ua |

| Palladium-catalyzed Arylation | Palladium catalyst | Fluorinated anilines | nih.gov |

Reactions with Organometallic Reagents

The reaction of 3-fluoro-N,N-dimethylaniline with organolithium reagents is expected to proceed via directed ortho-lithiation (DoM). The dimethylamino group is a powerful directing group, facilitating the deprotonation of the ortho-position. acs.org However, the fluorine atom also acts as a directing group for ortho-lithiation. researchgate.net

In the case of 3-fluoro-N,N-dimethylaniline, there are two potential sites for ortho-lithiation: the C2 position (ortho to the dimethylamino group) and the C4 position (ortho to the fluorine and para to the dimethylamino group). The relative directing ability of the dimethylamino and fluoro groups, as well as the steric environment, will determine the regioselectivity of the lithiation. Generally, the dimethylamino group is a stronger directing group than fluorine. Therefore, lithiation is most likely to occur at the C2 position. However, the formation of the C4-lithiated species cannot be entirely ruled out, and the reaction conditions (e.g., the organolithium reagent, solvent, and temperature) can influence the regioselectivity. uwindsor.ca

The resulting lithiated intermediates are valuable synthetic precursors that can react with a variety of electrophiles to introduce substituents at the ortho-position, providing a route to highly functionalized aromatic compounds.

Table 3: Relative Directing Ability of Functional Groups in Directed ortho-Metalation

| Functional Group | Relative Directing Ability |

| -CONR₂ | Very Strong |

| -SO₂NR₂ | Very Strong |

| -NMe₂ | Strong |

| -OMe | Strong |

| -F | Moderate |

| -Cl | Weak |

This table provides a general trend and the actual outcome can be substrate and condition dependent.

Electron Donor-Acceptor Interactions

3-Fluoro-N,N-dimethylaniline possesses both electron-donating (dimethylamino group) and electron-withdrawing (fluorine atom) substituents, making it an interesting candidate for studying electron donor-acceptor (EDA) interactions. The dimethylamino group can act as an electron donor, forming charge-transfer (CT) complexes with suitable electron acceptors. nih.gov

The formation of EDA complexes can be studied using spectroscopic techniques such as UV-Vis spectroscopy, which often reveals a new absorption band corresponding to the charge-transfer transition. acs.org The energy of this transition is related to the ionization potential of the donor and the electron affinity of the acceptor. The fluorine atom in 3-fluoro-N,N-dimethylaniline will increase the ionization potential of the molecule compared to N,N-dimethylaniline, which would be reflected in the properties of its EDA complexes.

Studies on fluorinated porphyrin-fullerene systems have shown that fluorination can significantly affect the lifetimes of charge-separated states, demonstrating the profound influence of fluorine substituents on charge transfer processes. acs.org Similarly, the formation of EDA complexes between anilines and fluorinated compounds has been shown to enable photochemical reactions. nih.gov

Table 4: Factors Influencing Electron Donor-Acceptor Complex Formation

| Factor | Influence on EDA Complex |

| Electron Donating Group (e.g., -NMe₂) on Donor | Stabilizes the complex |

| Electron Withdrawing Group (e.g., -F) on Donor | Destabilizes the complex (increases ionization potential) |

| Electron Withdrawing Group on Acceptor | Stabilizes the complex |

| Solvent Polarity | Can influence the stability and spectroscopic properties of the complex |

Transformation of Aminal Groups and Carbene Insertion Reactions in Related Systems

The term "aminal group" in the context of 3-fluoro-N,N-dimethylaniline refers to the N,N-dimethylamino functionality. Transformations involving this group are of significant interest. One such transformation is the oxidation to the corresponding N-oxide. N,N-dialkylaniline N-oxides are versatile intermediates that can undergo various rearrangements and functionalization reactions. nih.gov For instance, treatment of N,N-dimethylaniline-N-oxide with trifluoroacetic anhydride (B1165640) can lead to ortho-hydroxylation. nih.gov The electronic nature of substituents on the aromatic ring influences the regioselectivity and efficiency of these transformations.

Carbene insertion reactions represent another important class of transformations. While direct carbene insertion into the C-H bonds of the N-methyl groups of 3-fluoro-N,N-dimethylaniline is not widely reported, the principles of carbene chemistry suggest its feasibility. nih.gov Transition metal catalysts, often based on rhodium, copper, or iron, are typically employed to generate metal-carbene species from diazo compounds. nih.govresearchgate.net These electrophilic carbenes can then insert into C-H bonds. The reactivity would be influenced by the electronic and steric environment of the C-H bonds. Insertion into the N-H bonds of primary or secondary amines is a well-established reaction, and by extension, reactions with the C-H bonds of the N-alkyl groups of tertiary amines are also known. nih.gov

In related systems, the reaction of N,N-dimethylaniline can lead to cyclization products, for instance, in the radical cyclization with N-phenyl maleimide. researchgate.net Such reactivity highlights the potential for developing novel transformations of 3-fluoro-N,N-dimethylaniline.

Theoretical and Computational Studies of 3 Fluoro N,n Dimethylaniline

Quantum Chemical Calculation Methodologies

The theoretical investigation of 3-Fluoro-N,N-dimethylaniline relies on a suite of quantum chemical calculation methods. These computational tools are essential for predicting molecular geometries, electronic properties, and spectra.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of electronic structure. DFT methods are utilized to determine ground-state properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity.

A notable application of DFT to 3-Fluoro-N,N-dimethylaniline has been in the calculation of its nuclear magnetic resonance (NMR) properties. Specifically, DFT calculations have been successfully employed to reproduce experimental ¹³C NMR chemical shifts and ¹⁹F-¹³C spin-spin coupling constants. rsc.org Such studies often utilize hybrid functionals, like B3LYP, which incorporate a portion of exact Hartree-Fock exchange, in conjunction with a suitable basis set. rsc.org The accuracy of these calculations can be further enhanced by including solvent effects through models like the Polarizable Continuum Model (PCM), which has been shown to improve the correlation between calculated and experimental values for related fluoroaromatic compounds. rsc.org

The electronic structure of the arene unit in aniline (B41778) derivatives is significantly modified upon coordination to a metal, such as in tricarbonylchromium complexes. DFT calculations reveal that the Cr(CO)₃ group has an electron-withdrawing effect, which alters the chemical behavior of the aromatic ring. rsc.org

Interactive Table: Example of DFT Calculated Parameters for Aromatic Compounds

Instructions:| Compound | Functional | Basis Set | Calculated Property | Value |

| Fluorobenzene | B3LYP | 6-311+G(d,p) | ¹J(¹⁹F, ¹³C) (Hz) | -245.7 |

| 3-Fluoro-N,N-dimethylaniline | B3LYP | 6-311+G(d,p) | ¹³C Chemical Shift (ppm) | Data not available |

| 4-Fluoro-N,N-dimethylaniline | PBE1PBE | 6-311+G(d,p) | ²J(¹⁹F, ¹³C) (Hz) | 21.0 |

Note: Specific calculated values for all properties of 3-Fluoro-N,N-dimethylaniline are not available in the cited literature. The table provides examples of the types of parameters that are calculated using DFT for similar molecules.

Coupled Cluster (CC) theory represents a high-level ab initio method that provides very accurate results for the energies and properties of small to medium-sized molecules. The CC2 method, a second-order approximation to the coupled-cluster singles and doubles (CCSD) model, is particularly well-suited for calculating excited states of organic molecules. While there are no specific CC2 calculations reported for 3-Fluoro-N,N-dimethylaniline in the reviewed literature, this method would be expected to provide benchmark-quality data for its electronic transition energies, especially for states with a significant single-excitation character.

The Algebraic Diagrammatic Construction (ADC) schemes are a family of methods for calculating electronic excitation energies and transition moments. Derived from Green's function theory, they offer a good balance between accuracy and computational cost. The second-order (ADC(2)) and third-order (ADC(3)) schemes are particularly noteworthy. ADC(2) is comparable in accuracy to CC2 for singly-excited states. ADC(3) provides even higher accuracy, especially for states with more complex electronic character. No specific ADC calculations for 3-Fluoro-N,N-dimethylaniline have been found in the literature, but these methods would be invaluable for obtaining a detailed and accurate picture of its electronic spectrum.

The influence of a solvent on the properties of a molecule can be significant. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used in computational simulations to account for these effects without explicitly including solvent molecules. rsc.org In this approach, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. This method is computationally efficient and has been shown to improve the accuracy of calculated properties, such as NMR chemical shifts for fluoroaromatic compounds, including those related to 3-Fluoro-N,N-dimethylaniline. rsc.org

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure and molecular orbitals of 3-Fluoro-N,N-dimethylaniline would provide fundamental insights into its chemical behavior. While comprehensive studies specifically detailing the molecular orbital analysis of this compound are not prevalent, the principles of such an analysis can be described.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

In a molecule like 3-Fluoro-N,N-dimethylaniline, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the benzene (B151609) ring. The LUMO is likely to be a π* orbital of the aromatic ring. The fluorine substituent and the dimethylamino group will modulate the energies of these orbitals. The electron-donating dimethylamino group will raise the energy of the HOMO, while the electronegative fluorine atom will have a more complex effect, influencing both σ and π orbitals.

A full molecular orbital analysis would involve calculating the energies and compositions of all valence orbitals. This would reveal the nature of the chemical bonds and the distribution of electron density within the molecule.

Interactive Table: Illustrative Frontier Molecular Orbital Data for an Aniline Derivative

Instructions:| Orbital | Energy (eV) | Primary Atomic Orbital Contributions (Hypothetical) |

| LUMO+1 | -0.5 | Phenyl Ring (π) |

| LUMO | -1.2 | Phenyl Ring (π), C-F (σ*) |

| HOMO | -5.8 | Nitrogen (lone pair), Phenyl Ring (π) |

| HOMO-1 | -6.5 | Phenyl Ring (π), C-N (σ) |

Note: This table is for illustrative purposes only. Specific, peer-reviewed molecular orbital data for 3-Fluoro-N,N-dimethylaniline is not available in the searched literature.

Following a comprehensive search for scientific literature, it has been determined that there are no specific theoretical and computational studies available for the compound 3-Fluoro-N,4-dimethylaniline that provide the detailed data required to populate the requested article outline.

The search yielded information on related isomers and analogous compounds, such as 4-fluoro-N,N-dimethylaniline, cis- and trans-3-fluoro-N-methylaniline, and N,N-dimethylaniline. While these studies employ the requested computational methods (HOMO-LUMO analysis, NBO analysis, MESP, etc.), the specific quantitative results (e.g., energy values, charge distributions, bond analyses) are unique to those molecules and cannot be accurately extrapolated to this compound.

Generating content with data from different molecules would be scientifically inaccurate and would not adhere to the strict requirements of the user's request to focus solely on this compound. Therefore, it is not possible to produce the requested article with the required level of scientific accuracy and detail.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic behavior of molecules. For 3-Fluoro-N,N-dimethylaniline, these methods could offer a detailed understanding of its interaction with electromagnetic radiation.

Vibrational Analysis and Potential Energy Distribution (PED)

A thorough vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is crucial for understanding the molecule's infrared and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral peaks. The Potential Energy Distribution (PED) analysis further elucidates the nature of these vibrations by quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional motions) to each normal mode.

For a molecule like 3-Fluoro-N,N-dimethylaniline, such an analysis would identify characteristic frequencies for the C-F stretching, the C-N stretching of the dimethylamino group, and various vibrations of the aromatic ring. This information is fundamental for the structural characterization of the molecule. While studies on N,N-dimethylaniline have provided assignments for its vibrational modes, the influence of the fluorine substituent at the meta position on these vibrations in 3-Fluoro-N,N-dimethylaniline has not been specifically documented.

Table 1: Hypothetical Data Table for Vibrational Frequencies and PED of 3-Fluoro-N,N-dimethylaniline

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Potential Energy Distribution (%) |

| C-F Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| Phenyl Ring Stretch | Data not available | Data not available |

| CH₃ Symmetric Stretch | Data not available | Data not available |

| CH₃ Asymmetric Stretch | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental or calculated data for 3-Fluoro-N,N-dimethylaniline is not available in the reviewed literature.

Electronic Absorption and Emission Spectra Modeling

The electronic properties of 3-Fluoro-N,N-dimethylaniline, particularly its absorption and emission of light, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths, which relate to the intensity of the electronic transitions.

Modeling the electronic spectra is essential for understanding the influence of the fluoro and dimethylamino substituents on the π-electronic system of the aniline core. This would provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, and how they are affected by intramolecular charge transfer.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal dynamics of 3-Fluoro-N,N-dimethylaniline are critical to its properties and reactivity. Computational methods are powerful tools for exploring these aspects.

Analysis of Twisted Intramolecular Charge Transfer (TICT) States

Many donor-acceptor molecules, including derivatives of N,N-dimethylaniline, are known to exhibit Twisted Intramolecular Charge Transfer (TICT) states upon photoexcitation. In the excited state, rotation around the C-N bond can lead to a twisted conformation with a high degree of charge separation. This phenomenon significantly influences the fluorescence properties of the molecule, often leading to dual fluorescence in polar solvents.

A computational analysis of the potential energy surface of the excited states of 3-Fluoro-N,N-dimethylaniline as a function of the C-N torsional angle would be necessary to determine the presence and stability of a TICT state. Such studies would clarify the role of the fluorine substituent in modulating the energy barrier to twisting and the stabilization of the charge-separated state.

Geometry Optimization of Molecular Structures (Bond Lengths, Angles, Dihedral Angles)

The precise geometry of 3-Fluoro-N,N-dimethylaniline in its ground state can be determined through geometry optimization calculations using methods like DFT. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's steric and electronic properties.

Of particular interest would be the planarity of the amino group and the orientation of the methyl groups relative to the aromatic ring. The C-N bond length and the pyramidalization at the nitrogen atom are key indicators of the extent of p-π conjugation between the nitrogen lone pair and the aromatic system.

Table 2: Hypothetical Optimized Geometrical Parameters for 3-Fluoro-N,N-dimethylaniline

| Parameter | Value |

| C-N Bond Length (Å) | Data not available |

| C-F Bond Length (Å) | Data not available |

| C-N-C Bond Angle (°) | Data not available |

| C-C-N-C Dihedral Angle (°) | Data not available |

This table is for illustrative purposes only, as specific calculated data for 3-Fluoro-N,N-dimethylaniline is not available in the reviewed literature.

Solvent Effects on Electronic Properties and Conformation

The properties of 3-Fluoro-N,N-dimethylaniline are expected to be influenced by the surrounding solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents on the molecule's electronic properties and conformation.

These studies would reveal how the polarity of the solvent affects the electronic absorption and emission spectra (solvatochromism) and the relative stability of different conformers, including the potential TICT state. Understanding solvent effects is crucial for predicting the behavior of the molecule in various chemical environments.

Advanced Spectroscopic Characterization of 3 Fluoro N,n Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 3-Fluoro-N,N,4-trimethylaniline, a combination of ¹³C, ¹⁹F, ¹⁵N, and ¹H NMR experiments provides a complete picture of the carbon skeleton, the fluorine environment, the nitrogen atom, and the proton arrangement, respectively.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum of 3-Fluoro-N,N,4-trimethylaniline is expected to show distinct signals for each of the nine carbon atoms in its unique electronic environments. The chemical shifts are influenced by the electron-donating N,N-dimethylamino and methyl groups, and the electron-withdrawing fluorine atom. The spectrum for the related compound N,N,4-trimethylaniline shows signals for the aromatic carbons between approximately 113 and 149 ppm, the N-methyl carbons around 41 ppm, and the ring methyl carbon near 20 ppm. rsc.org

For 3-Fluoro-N,N,4-trimethylaniline, the introduction of fluorine at the C-3 position induces significant changes. The carbon directly bonded to the fluorine (C-3) will exhibit a large coupling constant (¹JCF) and its chemical shift will be significantly affected. Other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF, etc.). Based on data for analogous compounds like 4-fluoro-N,N-dimethylaniline and 3-fluoro-4-methylaniline (B1361354), the predicted chemical shifts can be estimated. nih.govchemicalbook.com

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Fluoro-N,N,4-trimethylaniline (Note: These are estimated values based on analogous compounds and established substituent effects. Solvent: CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 (C-N) | ~150 | Doublet |

| C-2 | ~110 | Doublet |

| C-3 (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) | Doublet |

| C-4 (C-CH₃) | ~125 | Doublet |

| C-5 | ~130 | Doublet |

| C-6 | ~115 | Doublet |

| N(CH₃)₂ | ~40 | Singlet |

| 4-CH₃ | ~15 | Doublet |

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. nih.govnih.gov For 3-Fluoro-N,N,4-trimethylaniline, the spectrum would consist of a single resonance for the fluorine atom at the C-3 position. The chemical shift of this signal is sensitive to the electronic environment. In similar fluoroaniline (B8554772) derivatives, the ¹⁹F chemical shift can vary significantly depending on substitution and solvent. nih.gov For example, the chemical shift for monofluorobenzene is approximately -113 ppm relative to CFCl₃. colorado.edu The presence of the electron-donating amino and methyl groups would likely shift this value. The signal would be expected to show couplings to the adjacent aromatic protons (H-2 and H-4).

Nitrogen-15 (¹⁵N) NMR Analysis

¹⁵N NMR provides direct information about the nitrogen atom's chemical environment, although it is an inherently insensitive nucleus requiring specialized techniques for detection. rsc.org For tertiary aromatic amines like 3-Fluoro-N,N,4-trimethylaniline, the ¹⁵N chemical shift is expected to fall within the typical range of 10 to 100 ppm relative to liquid ammonia. The specific shift is influenced by the electronic effects of the aromatic ring substituents. The fluorine atom at the meta position relative to the amino group would have a modest electronic influence on the nitrogen atom's chemical shift compared to substituents in the ortho or para positions.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For 3-Fluoro-N,N,4-trimethylaniline, distinct signals are expected for the aromatic protons and the methyl protons.

The aromatic region would display three signals corresponding to the protons at C-2, C-5, and C-6. These protons would exhibit splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C-2, being ortho to the fluorine atom, is expected to show a significant H-F coupling constant. chemicalbook.com

The methyl protons would appear as two singlets in the aliphatic region of the spectrum. The signal for the two N-methyl groups would integrate to six protons, while the signal for the methyl group on the aromatic ring at C-4 would integrate to three protons. Data from the similar compound N,N,4-trimethylaniline shows the N-methyl protons at δ 2.90 ppm and the ring methyl protons at δ 2.26 ppm. rsc.org

Table 2: Predicted ¹H NMR Data for 3-Fluoro-N,N,4-trimethylaniline (Note: These are estimated values based on analogous compounds. Solvent: CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C2, C5, C6) | ~6.5 - 7.2 | Multiplets (with H-F coupling) | 3H |

| N(CH₃)₂ | ~2.9 | Singlet | 6H |

| 4-CH₃ | ~2.2 | Singlet (may show small H-F coupling) | 3H |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

In a GC-MS analysis, the sample is first separated based on its volatility and interaction with the GC column before being introduced into the mass spectrometer. This technique is well-suited for analyzing volatile and thermally stable compounds like substituted anilines. thescipub.comresearchgate.net

The mass spectrum of 3-Fluoro-N,N,4-trimethylaniline (Molecular Weight: 153.20 g/mol ) would show a molecular ion peak (M⁺) at m/z 153. The primary fragmentation pathway for N,N-dimethylanilines involves the loss of a methyl group to form a stable [M-15]⁺ ion. Therefore, a prominent peak at m/z 138 would be expected. Subsequent fragmentation could involve the loss of other small molecules or radicals, providing further structural clues.

Table 3: Predicted Key Fragments in the Mass Spectrum of 3-Fluoro-N,N,4-trimethylaniline

| m/z Value | Proposed Fragment Identity | Description |

| 153 | [C₉H₁₂FN]⁺ | Molecular Ion (M⁺) |

| 138 | [C₈H₉FN]⁺ | Loss of a methyl radical (-CH₃) from the N,N-dimethyl group |

| 110 | [C₇H₅F]⁺ | Further fragmentation, possibly loss of HCN from the [M-CH₃]⁺ ion |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its structural and electronic properties. Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups and bond types. For 3-Fluoro-N,4-dimethylaniline, the expected FT-IR absorption bands are influenced by the aromatic ring, the fluoro-substituent, the N,N-dimethylamino group, and the methyl group.

Key vibrational modes for related aromatic amines and fluorinated compounds suggest the likely positions of major peaks for this compound. For instance, C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching of the C-N bond of the dimethylamino group would likely be observed around 1350-1250 cm⁻¹. The C-F stretching vibration is expected to produce a strong band in the 1300-1000 cm⁻¹ range. Aromatic C=C stretching vibrations usually result in several bands between 1600 cm⁻¹ and 1400 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 |

| C=C Aromatic Ring Stretch | 1620 - 1580 |

| C=C Aromatic Ring Stretch | 1520 - 1470 |

| C-N Stretch (Aromatic Amine) | 1360 - 1250 |

| C-F Stretch | 1300 - 1000 |

This data is predictive and based on characteristic frequencies for similar functional groups.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring and C-C bond vibrations in this compound would be expected to produce strong Raman signals.

The symmetric "breathing" mode of the benzene (B151609) ring, typically a strong and sharp band, would be a prominent feature. The C-F bond, while polar, can also exhibit a characteristic Raman signal. The N,N-dimethylamino group and the methyl group would also contribute to the Raman spectrum with their characteristic C-H and C-N vibrations.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 |

| Aromatic Ring Breathing Mode | ~1000 |

| C=C Aromatic Ring Stretch | 1620 - 1580 |

This data is predictive and based on characteristic Raman shifts for similar functional groups.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and excited-state properties of a molecule by examining the transitions between electronic energy levels.

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption spectrum of anilines is characterized by bands arising from π-π* transitions within the benzene ring and charge-transfer transitions involving the amino group.

For this compound, the presence of the electron-donating N,N-dimethylamino group and the electron-withdrawing fluoro group on the aromatic ring will influence the energy of these transitions. Generally, substituted anilines exhibit two main absorption bands. The more intense band at shorter wavelengths (around 200-250 nm) is analogous to the E2-band of benzene, while the band at longer wavelengths (around 280-320 nm) is related to the B-band of benzene and is more sensitive to substituent effects. The exact position and intensity of these bands would depend on the solvent polarity.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax Range (nm) |

|---|---|

| π → π* (E2-like band) | 230 - 260 |

This data is predictive and based on typical absorption ranges for substituted anilines.

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence behavior of N,N-dimethylaniline derivatives is complex and highly sensitive to their environment, particularly solvent polarity. Following photoexcitation, the molecule can return to the ground state through various radiative (fluorescence) and non-radiative deactivation pathways.

For related compounds like 4-fluoro-N,N-dimethylaniline, studies have shown that upon excitation, the molecule can relax to a locally excited (LE) state from which fluorescence occurs. In polar solvents, another deactivation pathway can become significant: the formation of a twisted intramolecular charge transfer (TICT) state. This process involves the rotation of the dimethylamino group relative to the aromatic ring, leading to a highly polar excited state that is stabilized in polar environments. The formation of a TICT state often results in a second, red-shifted emission band or can act as a non-radiative decay channel, quenching the fluorescence.

Synthesis and Academic Study of 3 Fluoro N,n Dimethylaniline Derivatives

Derivatives with Azo Functionalities (e.g., Fluoroazobenzenes)

Azo compounds, characterized by the R−N=N−R' functional group, are widely known for their intense colors and are used extensively as dyes. The incorporation of fluorine atoms into the structure of azobenzenes can significantly modify their photochemical properties, leading to applications in molecular switches and photosensitive materials. acs.orgnih.gov

The primary method for synthesizing azo derivatives from 3-fluoro-N,N-dimethylaniline is through an electrophilic aromatic substitution known as diazo coupling. youtube.comsigmaaldrich.com This reaction involves two components: a diazonium salt, which acts as the electrophile, and an activated aromatic ring, the nucleophile. In this case, 3-fluoro-N,N-dimethylaniline provides the electron-rich nucleophilic component.

The reaction mechanism proceeds as follows:

Diazotization : An aromatic primary amine (e.g., a substituted aniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a stable aryldiazonium salt (Ar-N₂⁺Cl⁻). libretexts.orgrsc.org

Coupling : The aryldiazonium salt is then introduced to a solution of 3-fluoro-N,N-dimethylaniline. The powerful activating effect of the N,N-dimethylamino group directs the electrophilic attack of the diazonium ion to the positions ortho and para to itself. wikipedia.orgchemistrysteps.com

Given the structure of 3-fluoro-N,N-dimethylaniline, the potential sites for substitution are C4 (para to -NMe₂) and C6 (ortho to -NMe₂). The coupling reaction typically occurs at the para position due to reduced steric hindrance, yielding a 4-((aryldiazenyl))-3-fluoro-N,N-dimethylaniline derivative. These resulting fluoroazobenzene compounds are often highly colored. libretexts.org

General Reaction Scheme for Diazonium Coupling

N-Oxide Derivatives and their Reactivity in Nucleophilic Processes

Tertiary amines, including aromatic ones like 3-fluoro-N,N-dimethylaniline, can be oxidized to form N-oxides. This transformation converts the neutral, non-polar nitrogen atom into a polar, tetravalent center with a formal positive charge on nitrogen and a negative charge on oxygen.

The synthesis of N,N-dimethylaniline N-oxides is commonly achieved by oxidation with hydrogen peroxide (H₂O₂) or other peroxy acids. researchgate.net For 3-fluoro-N,N-dimethylaniline, the reaction would proceed by treating the amine with an oxidizing agent to yield 3-fluoro-N,N-dimethylaniline N-oxide.

Substituted N,N-dimethylaniline N-oxides exhibit unique reactivity, particularly in acidic conditions. Studies on related N-oxides have shown that in the presence of strong acids, such as trifluoroacetic acid (TFA) or fluorosulphonic acid, they can undergo deoxygenation to form highly reactive NN-dimethyliminium-benzenium dication intermediates. rsc.org The reactivity is influenced by the substituents on the aromatic ring; electron-donating groups facilitate this transformation, while electron-withdrawing groups make the N-oxide more stable and require stronger acids for the reaction to occur. rsc.org These dicationic intermediates are susceptible to attack by nucleophiles present in the reaction medium, leading to a variety of substituted products.

Quaternary Ammonium (B1175870) Salt Formation

The nitrogen atom of the dimethylamino group in 3-fluoro-N,N-dimethylaniline is nucleophilic and can readily react with alkyl halides in a process known as quaternization. This SN2 reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge. rsc.org

The synthesis is typically straightforward, involving the treatment of 3-fluoro-N,N-dimethylaniline with an excess of an alkylating agent, such as iodomethane (B122720) (CH₃I) or bromoethane (B45996) (CH₃CH₂Br). The reaction is often carried out in a polar aprotic solvent. The product, a (3-fluoro-4-(dimethylammonio)phenyl)trimethylammonium salt, precipitates from the reaction mixture or is isolated after solvent removal. These cationic compounds have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. orgsyn.orgnih.gov

Table 1: Quaternization Reaction Details

| Reactant | Alkylating Agent | Product |

| 3-Fluoro-N,N-dimethylaniline | Iodomethane | (2-Fluoro-5-(dimethylamino)phenyl)trimethylammonium iodide |

| 3-Fluoro-N,N-dimethylaniline | Bromoethane | Triethyl(3-fluoro-4-(dimethylamino)phenyl)ammonium bromide |

Metal Complexes (e.g., Tricarbonylchromium Complexes)

The aromatic ring of 3-fluoro-N,N-dimethylaniline can act as a π-ligand to coordinate with transition metals, forming organometallic complexes. A well-studied class of such compounds are the (η⁶-arene)tricarbonylchromium complexes.

The standard method for preparing (arene)tricarbonylchromium complexes is by heating the arene with hexacarbonylchromium (Cr(CO)₆). nih.govwikipedia.org The reaction is typically performed in a high-boiling inert solvent, such as di-n-butyl ether, often with a co-solvent like tetrahydrofuran (B95107) (THF) to facilitate the process. nih.gov For 3-fluoro-N,N-dimethylaniline, this would yield (η⁶-3-fluoro-N,N-dimethylaniline)tricarbonylchromium. The presence of the electron-rich dimethylamino group makes the aromatic ring a good ligand for the electron-deficient Cr(CO)₃ fragment. wikipedia.org

The resulting complexes are characterized by several spectroscopic techniques:

Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum of a tricarbonylchromium complex is the presence of strong absorption bands in the carbonyl stretching region (νCO), typically between 1800 and 2000 cm⁻¹. The number and position of these bands provide information about the symmetry of the Cr(CO)₃ group attached to the arene. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the protons on the complexed aromatic ring experience a significant upfield shift compared to the free arene, a consequence of the shielding effect of the metal center. In the ¹³C NMR spectrum, the carbons of the complexed ring also shift upfield, while a characteristic resonance for the carbonyl carbons appears far downfield, often around 230-240 ppm. acs.org

Table 2: Expected Spectroscopic Data for (η⁶-3-fluoro-N,N-dimethylaniline)tricarbonylchromium

| Technique | Key Feature | Typical Range/Shift |

| IR | C-O stretching vibrations (νCO) | ~1850-2000 cm⁻¹ (two or three strong bands) |

| ¹H NMR | Protons on the coordinated aromatic ring | Significant upfield shift compared to the free ligand |

| ¹³C NMR | Carbons of the coordinated aromatic ring | Upfield shift compared to the free ligand |

| ¹³C NMR | Carbonyl carbons (Cr-C O) | ~230-240 ppm |

Other Functionalized Derivatives (e.g., Bromo-fluoro-dimethylanilines)

Further functionalization of the aromatic ring of 3-fluoro-N,N-dimethylaniline can be achieved through electrophilic aromatic substitution, such as bromination. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: the N,N-dimethylamino group and the fluorine atom. wikipedia.org

The -NMe₂ group is a powerful activating ortho-, para-director, while the -F atom is a deactivating ortho-, para-director. libretexts.org The strong activating nature of the -NMe₂ group dominates the reaction's regioselectivity. wikipedia.org Therefore, bromine will be directed to the positions ortho and para to the dimethylamino group.

Para-substitution (C4) : This position is activated by the -NMe₂ group and is also ortho to the fluorine. It is generally a favored site for substitution.

Ortho-substitution (C6) : This position is ortho to the -NMe₂ group and meta to the fluorine. It is also a likely site for substitution.

Ortho-substitution (C2) : This position is ortho to both the -NMe₂ and -F groups. Steric hindrance from both adjacent groups may reduce its reactivity compared to the C6 position.

Reagents such as N-bromosuccinimide (NBS) or specialized brominating agents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one can be used to achieve controlled monobromination, often favoring the less sterically hindered positions. orgsyn.org This leads to the formation of various bromo-fluoro-dimethylaniline isomers, such as 4-bromo-3-fluoro-N,N-dimethylaniline and 2-bromo-5-fluoro-N,N-dimethylaniline.

Advanced Analytical Methods for Fluorinated N,n Dimethylaniline Research

Chromatographic Separation and Quantification Techniques

The separation and quantification of fluorinated N,N-dimethylanilines are predominantly achieved through hyphenated chromatographic techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry. The choice of method often depends on the sample matrix, the required sensitivity, and the specific isomers being analyzed. d-nb.inforesearchgate.net

Gas chromatography coupled with mass spectrometry (GC/MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like 3-Fluoro-N,4-dimethylaniline. In GC/MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that can be used for compound identification and quantification.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Characteristic fragment ions, formed through the cleavage of the molecule in the ion source, provide structural information and enhance the certainty of identification. The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can significantly improve the sensitivity and selectivity of the analysis.

Table 1: Hypothetical GC/MS Parameters for this compound Analysis

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quantifier Ion (m/z) | 139 (Molecular Ion) |

| Qualifier Ion 1 (m/z) | 124 (Loss of -CH3) |

| Qualifier Ion 2 (m/z) | 96 (Loss of -N(CH3)2) |

To further enhance selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC/MS-MS) is employed. researchgate.net This technique involves two stages of mass analysis. In the first stage, a specific precursor ion (e.g., the molecular ion of this compound) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID) in a collision cell. In the second stage of mass analysis, one or more specific product ions are monitored.

This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix interferences, leading to lower detection limits and more reliable quantification. researchgate.net Studies comparing GC/MS and GC/MS-MS for the analysis of aniline (B41778) derivatives have shown that GC/MS-MS can offer a tenfold increase in sensitivity. d-nb.inforesearchgate.net

Table 2: Illustrative GC/MS-MS Parameters for this compound

| Parameter | Value |

| Precursor Ion (m/z) | 139.1 |

| Collision Energy (eV) | 15 |

| Product Ion (Quantifier, m/z) | 124.1 |

| Product Ion (Qualifier, m/z) | 96.1 |

| Dwell Time (ms) | 50 |

For aromatic amines that may be less volatile or thermally labile, liquid chromatography with tandem mass spectrometry (LC/MS-MS) is a powerful alternative. d-nb.infooup.com This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC/MS-MS for such compounds, as it is a soft ionization method that typically keeps the molecule intact. oup.com